6-Bromo-1-propan-2-ylindole-3-carbaldehyde
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Overview
Description
6-Bromo-1-propan-2-ylindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an aldehyde group in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-propan-2-ylindole-3-carbaldehyde typically involves the bromination of 1-propan-2-ylindole-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available indole derivatives. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Bromo-1-propan-2-ylindole-3-carboxylic acid.
Reduction: 6-Bromo-1-propan-2-ylindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-propan-2-ylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole-3-carbaldehyde: Lacks the propan-2-yl group, making it less sterically hindered.
1-Propan-2-ylindole-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-1-propan-2-ylindole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
6-Bromo-1-propan-2-ylindole-3-carbaldehyde is unique due to the presence of both the bromine atom and the propan-2-yl group, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromo-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)11-4-3-10(13)5-12(11)14/h3-8H,1-2H3 |
InChI Key |
OCIATOUTYCWAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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